molecular formula C12H6ClNO3S B12600090 6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 649757-39-1

6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B12600090
CAS No.: 649757-39-1
M. Wt: 279.70 g/mol
InChI Key: UTVJORUHADFXAY-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a thieno-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thieno[3,2-d][1,3]oxazine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its thieno-oxazine core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

CAS No.

649757-39-1

Molecular Formula

C12H6ClNO3S

Molecular Weight

279.70 g/mol

IUPAC Name

6-(4-chlorophenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C12H6ClNO3S/c13-7-3-1-6(2-4-7)9-5-8-10(18-9)11(15)17-12(16)14-8/h1-5H,(H,14,16)

InChI Key

UTVJORUHADFXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)OC(=O)N3)Cl

Origin of Product

United States

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